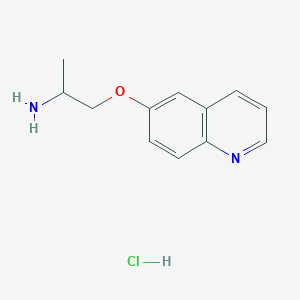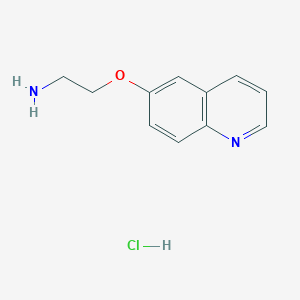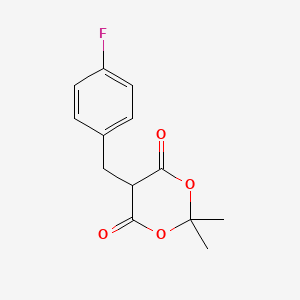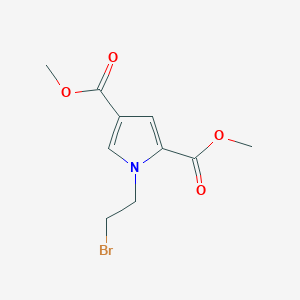
1-(Quinolin-6-yloxy)propan-2-amine hydrochloride
Overview
Description
“1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is used for research purposes .
Synthesis Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs, can be achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” are not fully detailed in the search results. It is known that the compound has a molecular weight of 238.71 .Scientific Research Applications
Immunotherapy Applications
Imiquimod, a compound related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", acts as an immune response modifier. It has been utilized in treating various cutaneous diseases, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates cytokine secretion in vivo, offering a rationale for its use as a topical agent for skin disorders (Syed, 2001).
Corrosion Inhibition
Quinoline derivatives, including structures related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", are known for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, effectively protecting against corrosion. This review highlights their effectiveness and the potential for green chemistry approaches in designing quinoline scaffolds for anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Biologically Active Compounds
Quinoline and quinazoline alkaloids, classes of N-based heterocyclic compounds, have drawn significant interest for their diverse biological activities. Over centuries, these compounds have been isolated from natural sources, showing antitumor, antimalarial, antibacterial, antifungal, and other bioactivities. This extensive review discusses the potential of these compounds in drug discovery and their significant bioactivities, providing insights into new drug development from naturally occurring alkaloids (Shang et al., 2018).
Future Directions
properties
IUPAC Name |
1-quinolin-6-yloxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJINDGOMUMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC2=C(C=C1)N=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-6-yloxy)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)


![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)